N-Cyclohexyl-N'-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea
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Overview
Description
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea is a complex organic compound that belongs to the class of ureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with phenyl isocyanate to form N-cyclohexyl-N’-phenylurea. This intermediate is then reacted with 3-(cyclopentylamino)-2-hydroxypropyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N’-(3-(4-morpholinyl)propyl)urea
- N-Cyclohexyl-N’-(1-(hydroxymethyl)propyl)urea
- N-Cyclohexyl-N’-(4-hydroxyphenyl)urea
Uniqueness
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
CAS No. |
38651-99-9 |
---|---|
Molecular Formula |
C21H33N3O3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl]urea |
InChI |
InChI=1S/C21H33N3O3/c25-19(14-22-16-6-4-5-7-16)15-27-20-12-10-18(11-13-20)24-21(26)23-17-8-2-1-3-9-17/h10-13,16-17,19,22,25H,1-9,14-15H2,(H2,23,24,26) |
InChI Key |
NYYSFOJJGVOLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC(CNC3CCCC3)O |
Origin of Product |
United States |
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